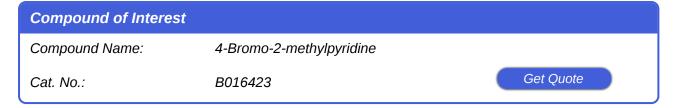


The Versatile Building Block: A Technical Guide to 4-Bromo-2-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, **4-Bromo-2-methylpyridine** has emerged as a key intermediate, valued for its unique reactivity and utility in the synthesis of a wide array of functionalized pyridine derivatives. This technical guide provides an in-depth overview of the commercial availability, chemical properties, and key synthetic applications of **4-Bromo-2-methylpyridine**, with a focus on experimental protocols and its role in the development of targeted therapeutics.

Commercial Availability and Suppliers

4-Bromo-2-methylpyridine is readily available from a range of chemical suppliers, ensuring a stable supply chain for research and development activities. The compound is offered in various purities and quantities to suit the diverse needs of the scientific community.



Supplier	Purity	Available Quantities
Tokyo Chemical Industry (TCI)	>98.0% (GC)	1g, 5g, 25g
Frontier Specialty Chemicals	High Purity	5g and bulk inquiries
Chem-Impex	≥ 98%	Inquire for details
SAKEM LLP	98%	5 kg, 25 kg, 100 kg, 1 MT
Terma Medicare India Pvt., Ltd	99%	25kg
Sigma-Aldrich	96%	1g, 5g
MedChemExpress	High Purity	5g

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-Bromo-2-methylpyridine** is essential for its effective handling, storage, and application in chemical reactions.



Property	Value	
CAS Number	22282-99-1	
Molecular Formula	C ₆ H ₆ BrN	
Molecular Weight	172.02 g/mol	
Appearance	Colorless to light yellow liquid	
Melting Point	26-27 °C	
Boiling Point	76 °C at 14 mmHg	
Density	1.450 g/mL at 25 °C[1][2]	
Refractive Index (n20/D)	1.556[1][2]	
Flash Point	79 °C (174 °F)[1][2][3]	
Solubility	Miscible with dichloromethane; Immiscible with water.[2]	
рКа	4.38 ± 0.10 (Predicted)[1][2]	

Synthesis of 4-Bromo-2-methylpyridine: Experimental Protocols

The synthesis of **4-Bromo-2-methylpyridine** is most commonly achieved through the diazotization of 2-methyl-4-aminopyridine followed by a Sandmeyer-type reaction. Below are two detailed experimental protocols.

Protocol 1: Diazotization with Sodium Nitrite

This procedure involves the diazotization of 2-methyl-4-aminopyridine using sodium nitrite in the presence of hydrobromic acid.

Materials:

2-Methyl-4-aminopyridine (10.1 g, 93.4 mmol)



- 48% aqueous hydrobromic acid (165 mL)
- Sodium nitrite (7.04 g, 102 mmol)
- Deionized water
- tert-Butyl methyl ether (TBME)
- Anhydrous magnesium sulfate
- 4 M Sodium hydroxide solution
- Procedure:
 - Dissolve 2-methyl-4-aminopyridine in 48% aqueous hydrobromic acid in a suitable reaction vessel.
 - Cool the mixture to -10 °C using an appropriate cooling bath.
 - Separately, prepare a solution of sodium nitrite in deionized water and cool it to 0 °C.
 - Add the cold sodium nitrite solution dropwise to the stirred solution of 2-methyl-4aminopyridine over 30 minutes, maintaining the reaction temperature at or below 0 °C.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 16 hours.
 - Quench the reaction by carefully adding 4 M sodium hydroxide solution until the pH of the solution is approximately 9.
 - Extract the aqueous layer with tert-butyl methyl ether.
 - Combine the organic extracts and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-Bromo-2-methylpyridine. A typical yield is around 92-95%.

Protocol 2: Bromination via Diazotization



This alternative method also utilizes a diazotization reaction but introduces elemental bromine.

Materials:

- 2-Methyl-4-aminopyridine (10.8 g, 0.1 mol)
- 48% Hydrobromic acid (46 ml, 0.4 mol)
- Liquid bromine (15 ml, 0.3 mol)
- 40% Sodium nitrite solution
- 50% Sodium hydroxide solution
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Add 2-methyl-4-aminopyridine to 48% hydrobromic acid while cooling in an ice bath.
- Cool the resulting mixture to -5 °C.
- Slowly add liquid bromine dropwise over 30-35 minutes, maintaining the temperature at -5
 °C.
- Subsequently, add 40% sodium nitrite solution dropwise at a temperature below 0 °C over a period of 1 to 1.1 hours.
- Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
- Carefully adjust the pH of the solution to 9 by the slow addition of 50% sodium hydroxide solution, ensuring the temperature does not exceed 20 °C.
- Extract the reaction mixture with ethyl acetate.
- Dry the combined organic extracts over anhydrous sodium sulfate.



 Filter and concentrate the solution to obtain 2-methyl-4-bromopyridine, with a reported molar yield of 95%.

Application in Suzuki-Miyaura Cross-Coupling Reactions

4-Bromo-2-methylpyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.

Detailed Protocol: Suzuki-Miyaura Coupling of **4-Bromo-2-methylpyridine** with Phenylboronic Acid

This protocol outlines the synthesis of 2-methyl-4-phenylpyridine, a common transformation showcasing the utility of **4-Bromo-2-methylpyridine**.

- Materials:
 - 4-Bromo-2-methylpyridine (1.0 mmol)
 - Phenylboronic acid (1.2 mmol)
 - Potassium carbonate (K₂CO₃) (2.0 mmol)
 - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol)
 - 1,4-Dioxane
 - Deionized water
 - Nitrogen or Argon gas
- Procedure:
 - To an oven-dried reaction vessel, add 4-Bromo-2-methylpyridine, phenylboronic acid, potassium carbonate, and the palladium catalyst.



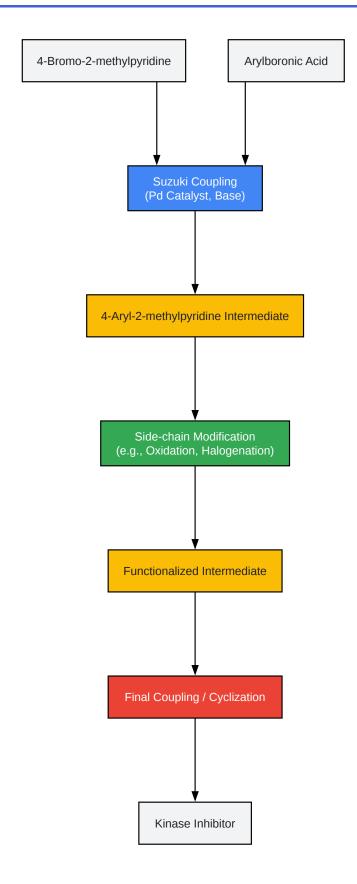
- Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Add a degassed mixture of 1,4-dioxane and deionized water (typically in a 4:1 or 5:1 ratio)
 via syringe.
- Heat the reaction mixture to 90-120 °C with vigorous stirring. The reaction can be performed using conventional heating or under microwave irradiation for accelerated reaction times.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 2methyl-4-phenylpyridine.

Role in Kinase Inhibitor Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of many kinase inhibitors. **4-Bromo-2-methylpyridine** serves as a crucial starting material for the synthesis of these targeted therapies. The bromine atom provides a reactive handle for introducing various substituents through cross-coupling reactions, allowing for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity against specific kinase targets.[4]

The following diagram illustrates a generalized synthetic pathway for a kinase inhibitor, starting from **4-Bromo-2-methylpyridine**. This pathway highlights the strategic use of a Suzuki coupling to install a key aryl group, followed by further functionalization to build the final inhibitor molecule.





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Caption: Generalized synthesis pathway of a kinase inhibitor.



This logical workflow demonstrates how **4-Bromo-2-methylpyridine** is a linchpin in the multistep synthesis of complex, biologically active molecules. Its commercial availability and well-defined reactivity make it an indispensable tool for researchers and professionals in the field of drug discovery and development.

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